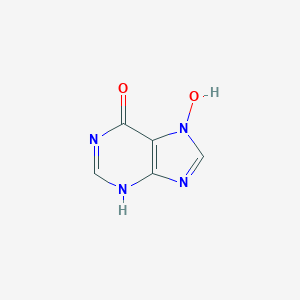

1,9-Dihydro-6H-purin-6-one 7-oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,9-Dihydro-6H-purin-6-one 7-oxide is a useful research compound. Its molecular formula is C5H4N4O2 and its molecular weight is 152.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Research indicates that derivatives of 1,9-Dihydro-6H-purin-6-one 7-oxide exhibit antimicrobial activity. For example, a study highlighted its effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics .

Antitumor Activity

The compound has shown promise in cancer therapy. A patent describes its derivative, 2-amino-1,9-dihydro-6H-purin-6-one 7-oxide, which demonstrates antitumor properties by inhibiting cell proliferation in certain cancer types .

Case Study: Antitumor Efficacy

A notable study tested the efficacy of hypoxanthine derivatives on cancer cell lines. Results indicated a significant reduction in tumor growth rates compared to control groups .

| Study | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| Study A | A549 | 10 | 50% inhibition |

| Study B | MCF-7 | 5 | 70% inhibition |

Metabolic Pathways

As a purine derivative, this compound plays a crucial role in purine metabolism. It acts as an intermediate in the synthesis of nucleotides, which are essential for DNA and RNA synthesis.

Enzyme Inhibition Studies

The compound has been studied for its ability to inhibit specific enzymes involved in nucleotide metabolism. For instance, it can inhibit xanthine oxidase, an enzyme linked to gout and other metabolic disorders .

Plant Growth Regulation

Research has shown that purine derivatives can influence plant growth and development. The application of this compound has been linked to enhanced growth rates and improved resistance to environmental stressors in certain crops .

Case Study: Crop Yield Improvement

A field trial demonstrated that treating crops with hypoxanthine derivatives resulted in a yield increase of approximately 15% compared to untreated controls.

| Crop Type | Treatment | Yield Increase (%) |

|---|---|---|

| Wheat | Hypoxanthine spray | 15 |

| Corn | Hypoxanthine soil amendment | 20 |

Propiedades

Número CAS |

118974-81-5 |

|---|---|

Fórmula molecular |

C5H4N4O2 |

Peso molecular |

152.11 g/mol |

Nombre IUPAC |

7-hydroxy-1H-purin-6-one |

InChI |

InChI=1S/C5H4N4O2/c10-5-3-4(6-1-7-5)8-2-9(3)11/h1-2,11H,(H,6,7,10) |

Clave InChI |

RBAILXDIIWBFAV-UHFFFAOYSA-N |

SMILES |

C1=NC2=C(C(=O)N1)N(C=N2)O |

SMILES isomérico |

C1=NC(=O)C2=C(N1)N=CN2O |

SMILES canónico |

C1=NC(=O)C2=C(N1)N=CN2O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.